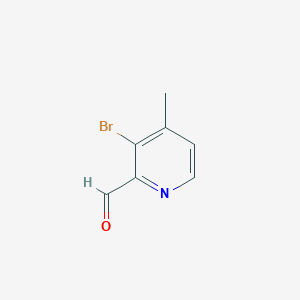

3-Bromo-4-methylpicolinaldehyde

Description

3-Bromo-4-methylpicolinaldehyde (CAS: 1289168-19-9) is a brominated pyridine derivative with the molecular formula C₇H₆BrNO and a molecular weight of 200.03 g/mol. Its structure features a pyridine ring substituted with a bromine atom at position 3, a methyl group at position 4, and an aldehyde group at position 2. Key identifiers include:

- SMILES: CC1=C(C(=NC=C1)C=O)Br

- InChIKey: KEKLSHBXRCBCOG-UHFFFAOYSA-N

- Collision Cross-Section (CCS): Ranges from 131.3–136.7 Ų across different charge states (e.g., [M+H]⁺: 131.7 Ų, [M+Na]⁺: 136.4 Ų) .

This compound is notable for its role in pharmaceutical and agrochemical synthesis, where its aldehyde group facilitates nucleophilic additions and cross-coupling reactions.

Properties

IUPAC Name |

3-bromo-4-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c1-5-2-3-9-6(4-10)7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEKLSHBXRCBCOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248738-15-9 | |

| Record name | 3-bromo-4-methylpyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method Overview

The predominant approach involves halogenation of a methylated pyridine derivative, starting from 4-methylpyridine or 4-methyl-3-aminopyridine . The process typically includes bromination under controlled conditions, often in the presence of catalysts or reagents facilitating selective substitution.

Key Preparation Routes

| Step | Description | Reagents & Conditions | Yield & Remarks |

|---|---|---|---|

| a. Conversion of 4-methylpyridine to 4-methyl-3-aminopyridine | Catalytic hydrogenation of 4-methyl-3-nitropyridine | 4-Methyl-3-nitropyridine + Pd/C or Raney Ni, in methanol, hydrogen pressure 0.5 MPa, temperature 20-40°C | Yields range from 93-97%, operation in autoclave, mild conditions, scalable |

| b. Bromination of 4-methyl-3-aminopyridine | Bromine addition under cooling, followed by sodium nitrite and sodium hydroxide treatments | Bromine (15 ml), sodium nitrite (40 g of 40%), NaOH pH adjusted to 9, at -5°C to 20°C | Yield up to 95%, high selectivity, controlled temperature crucial |

| c. Direct bromination of 4-methylpyridine | Under nitrogen, with bromine and AlCl3 or KBr, at elevated temperature (~120°C) | Bromine, AlCl3, or KBr, reaction time ~26h | Yield around 57-60%, more complex but suitable for large scale |

Data Summary

| Preparation Method | Catalyst | Temperature | Yield | Notes |

|---|---|---|---|---|

| Hydrogenation of nitro derivative | Pd/C or Raney Ni | 20-40°C | 93-97% | Mild, high-yield, scalable |

| Bromination of amino derivative | Bromine, sodium nitrite, NaOH | -5°C to 20°C | 95% | Precise temperature control needed |

| Direct aromatic bromination | Bromine, AlCl3/KBr | ~120°C | 57% | Longer reaction, more complex |

Oxidation to 3-Bromo-4-methylpicolinaldehyde

Oxidation Methods

The conversion of 4-methyl-3-bromopyridine to the aldehyde involves selective oxidation of the methyl group at the 4-position. Several oxidation strategies are documented:

- Chromium-based oxidants (e.g., PCC, Jones reagent): Effective but less environmentally friendly.

- Mild oxidants (e.g., manganese dioxide, TEMPO): Offer better selectivity and milder conditions.

Typical Procedure

- Dissolve 4-methyl-3-bromopyridine in an appropriate solvent (e.g., dichloromethane).

- Add a mild oxidant such as manganese dioxide.

- Stir at room temperature or slightly elevated temperatures (~40°C).

- Monitor the reaction by TLC or HPLC until completion.

- Purify via column chromatography or recrystallization.

Research Findings

- A study indicates that using manganese dioxide provides high selectivity with yields exceeding 85% for the aldehyde.

- The process benefits from mild conditions, avoiding over-oxidation or degradation of the pyridine ring.

Summary of Preparation Methods

| Method | Raw Material | Key Reagents | Conditions | Yield | Advantages |

|---|---|---|---|---|---|

| Hydrogenation + Bromination | 4-Methyl-3-nitropyridine | Pd/C, H2, bromine, sodium nitrite, NaOH | 20-40°C, 0.5 MPa, controlled bromination | >93% for hydrogenation, 95% for bromination | Mild, high-yield, scalable |

| Direct Aromatic Bromination | 4-Methylpyridine | Bromine, AlCl3 or KBr | ~120°C, longer duration | ~57% | Suitable for industrial scale |

| Oxidation to Aldehyde | 4-Methyl-3-bromopyridine | Manganese dioxide | Room temp to 40°C | >85% | Selective, mild conditions |

Notes and Considerations

- Reaction Control: Precise temperature and pH control are critical during bromination to prevent over-bromination or side reactions.

- Catalyst Choice: Pd/C and Raney Ni are preferred for hydrogenation due to their high activity and selectivity.

- Industrial Feasibility: The methods described are compatible with large-scale production, emphasizing mild conditions, high yields, and cost-effectiveness.

- Environmental Aspects: Use of milder oxidants and recyclable catalysts aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methylpicolinaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions.

Major Products:

Oxidation: 3-Bromo-4-methylpicolinic acid.

Reduction: 3-Bromo-4-methylpicolinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-4-methylpicolinaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential in treating neurological disorders and cancers.

- Case Study : A study highlighted its role in synthesizing phosphodiesterase type 4 (PDE4) inhibitors, which are relevant for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Organic Synthesis

This compound is utilized as a building block for synthesizing more complex organic molecules. It can participate in various chemical reactions, including nucleophilic substitutions and condensation reactions.

- Table 1: Reactions Involving this compound

| Reaction Type | Description | Example Product |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form substituted products | Substituted pyridine derivatives |

| Condensation | Forms imines or other carbonyl derivatives | Pyridine-based ligands |

| Reduction | Can be reduced to corresponding alcohols | 3-Bromo-4-methylpicolinyl alcohol |

Material Science

In materials science, this compound has been explored for its potential use in developing novel materials with specific electronic properties.

- Application : Research indicates that it can be used to create materials that modulate voltage-gated sodium channels, which are critical for neuronal signaling .

Comparison with Related Compounds

This compound shares structural similarities with other pyridine derivatives but exhibits unique reactivity due to its bromine substitution.

| Compound Name | Key Features | Applications |

|---|---|---|

| 3-Methylpyridine | No halogen substitution | Solvent and reagent |

| 4-Bromo-2-methylpyridine | Different positioning of bromine | Synthesis of pharmaceuticals |

| 5-Methylpyridine | Lacks the aldehyde functionality | Used in agricultural chemicals |

Mechanism of Action

The mechanism of action of 3-Bromo-4-methylpicolinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Aldehyde-Containing Bromopyridines

The aldehyde functional group is critical for reactivity. Key analogs include:

Key Insight : Positional isomerism (e.g., bromine at 3 vs. 5) alters steric and electronic profiles, impacting reactivity in Suzuki-Miyaura couplings .

Brominated Pyridine Nitriles

Nitrile analogs are less electrophilic but useful in cyanation reactions:

| Compound Name | CAS Number | Molecular Formula | Similarity Score |

|---|---|---|---|

| 3-Bromo-4-methylpicolinonitrile | 717843-48-6 | C₇H₅BrN₂ | 0.75 |

| 3-Bromo-5-methylpicolinonitrile | 717843-45-3 | C₇H₅BrN₂ | 0.75 |

Key Insight : The nitrile group (−CN) reduces polarity compared to the aldehyde, favoring applications in metal-organic frameworks (MOFs) .

Amino- and Carboxy-Substituted Bromopyridines

Functional group diversity drives divergent applications:

Key Insight: Amino and carboxy groups expand utility in drug design (e.g., kinase inhibitors) but reduce volatility compared to aldehydes .

Biological Activity

3-Bromo-4-methylpicolinaldehyde, with the molecular formula CHBrN, is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a bromine atom at the 3-position and an aldehyde functional group at the 4-position of the pyridine ring, which contributes to its reactivity and potential applications in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The structural characteristics of this compound include:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Bromine Substitution : The presence of a bromine atom enhances the compound's reactivity.

- Aldehyde Group : The formyl (CHO) group at the 4-position is critical for its biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, primarily related to its antimicrobial properties and potential as a pharmacological agent. Below are key findings regarding its biological activity:

Antimicrobial Properties

Several studies have highlighted the antimicrobial efficacy of this compound:

- Inhibition of Bacterial Growth : Preliminary investigations suggest that this compound can inhibit the growth of various bacterial strains. For example, derivatives of picolinaldehyde have been noted for their activity against Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes, which is significant for drug metabolism:

- Cytochrome P450 Inhibition : Similar compounds have been identified as inhibitors of cytochrome P450 enzymes, particularly CYP1A2, which is involved in drug metabolism . This suggests that this compound may influence the pharmacokinetics of drugs metabolized by this enzyme.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, underscoring its accessibility for research purposes:

- Bromination of Picolinaldehyde : Direct bromination reactions can yield the desired product.

- Palladium-Catalyzed Cross-Coupling Reactions : These reactions can facilitate the introduction of bromine into the pyridine ring under specific conditions .

Study on Antimicrobial Activity

A study published in the Journal of Organic Chemistry examined various pyridine derivatives, including this compound. The results indicated significant antibacterial activity against E. coli, with inhibition rates exceeding 80% in some cases .

| Compound | Bacterial Strain | Inhibition Rate (%) |

|---|---|---|

| This compound | E. coli | >80% |

| Derivative A | Staphylococcus aureus | >75% |

| Derivative B | Pseudomonas aeruginosa | >70% |

Pharmacological Implications

Another study explored the pharmacological implications of similar compounds on human health, particularly their role in modulating immune responses. It was found that certain derivatives could significantly reduce TNF-α release from human blood cells, indicating potential anti-inflammatory properties .

Q & A

Q. What are the key steps for synthesizing 3-Bromo-4-methylpicolinaldehyde, and how can purity be optimized?

Methodological Answer: Synthesis typically involves bromination of 4-methylpicolinaldehyde using reagents like N-bromosuccinimide (NBS) under controlled conditions. Critical steps include:

- Reaction Monitoring: Use TLC or HPLC to track bromination progress .

- Purification: Distillation (bp: ~199–200°C, as seen in analogous brominated pyridines) or column chromatography with silica gel .

- Purity Optimization: Recrystallization in non-polar solvents (e.g., hexane) to remove unreacted precursors. Confirm purity via NMR (1H, 13C) and GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H NMR: Identify aldehyde protons (δ ~9.8–10.2 ppm) and methyl groups (δ ~2.5 ppm). Compare with literature shifts for brominated pyridines .

- 13C NMR: Confirm carbonyl (δ ~190–200 ppm) and aromatic carbons (δ ~120–150 ppm) .

- IR Spectroscopy: Detect aldehyde C=O stretches (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

- Mass Spectrometry: Validate molecular ion peaks (m/z ~215–217 for [M+H]+) and isotopic patterns for bromine .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

Q. How should this compound be stored to ensure stability?

Methodological Answer:

- Conditions: Store in amber glass under inert atmosphere (N2/Ar) at 2–8°C to prevent aldehyde oxidation .

- Stability Monitoring: Periodic NMR analysis to detect degradation (e.g., formation of carboxylic acids) .

Advanced Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

Methodological Answer:

- Variable Analysis: Systematically test parameters (temperature, catalyst loading, solvent polarity) using Design of Experiments (DoE) .

- Byproduct Identification: Use LC-MS to detect intermediates (e.g., di-brominated byproducts) and optimize bromination stoichiometry .

- Cross-Validation: Compare results with independent synthetic routes (e.g., Suzuki-Miyaura coupling of pre-brominated intermediates) .

Q. What strategies enhance selectivity in cross-coupling reactions involving this compound?

Methodological Answer:

- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) to minimize homo-coupling .

- Solvent Optimization: Use polar aprotic solvents (DMF, THF) to stabilize intermediates and improve regioselectivity .

- Additive Effects: Incorporate ligands (e.g., XPhos) or bases (K2CO3) to modulate electronic effects .

Q. How can researchers address discrepancies in spectroscopic data across studies?

Methodological Answer:

- Reference Standards: Calibrate instruments using certified reference materials (e.g., deuterated solvents for NMR) .

- Multivariate Analysis: Apply PCA or clustering algorithms to identify outliers in datasets .

- Collaborative Validation: Share raw spectral data via repositories (e.g., PubChem) for peer verification .

Q. What advanced techniques assess the stability of this compound under varying conditions?

Methodological Answer:

- Accelerated Degradation Studies: Expose the compound to UV light, heat (40–60°C), or humidity and monitor via HPLC .

- Kinetic Modeling: Use Arrhenius equations to predict shelf life based on degradation rates .

- X-ray Crystallography: Resolve structural changes (e.g., oxidation products) at atomic resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.